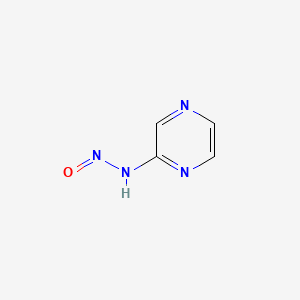
Methyl 3-aminopropanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 3-aminopropanoate involves various methods, including alkylation and condensation reactions. For instance, it can be synthesized through the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate using halohydrocarbons in the presence of anhydrous K2CO3 and TBAB in acetonitrile under refluxing conditions (Tang Gui-hong, 2010). Another method involves a multi-step synthesis from N-acetylglycine, leading to various heterocyclic systems (L. Z. Kralj et al., 1997).
Molecular Structure Analysis
Molecular structure analysis of methyl 3-aminopropanoate derivatives is crucial for understanding their reactivity and potential applications. For example, the crystal structure of certain derivatives has been studied to elucidate their hydrogen-bonding patterns and molecular conformations (X. Zeng, Li Hong Li, & Y. Cen, 2006).
Chemical Reactions and Properties
Methyl 3-aminopropanoate participates in various chemical reactions, including the synthesis of heterocyclic compounds and amino acid ester isocyanates. Its reactivity with different nucleophiles and electrophiles allows for the creation of diverse molecular architectures (J. Tsai et al., 2003).
Applications De Recherche Scientifique
Synthesis and Alkylation
Methyl 3-aminopropanoate has applications in the synthesis of various organic compounds. It has been used in the alkylation process to synthesize a series of 3-(1-alkylpyrrole-2-carbonyl)aminopropionic acid esters. This process involved using halohydrocarbons as alkylating agents in the presence of anhydrous K2CO3 and TBAB in acetonitrile under refluxing conditions (Tang Gui-hong, 2010).
Chiral β3-Amino Esters Preparation
A method was developed to prepare chiral β3-amino esters from methyl 3-aminopropanoate. This method used an Ir-catalyzed asymmetric allylation of 2-azaallyl anions and a 2-aza-Cope rearrangement, producing β3-amino esters containing a versatile alkene group (Chao-Guo Cao et al., 2019).
Cross-Coupling in Organic Chemistry
Methyl 3-aminopropanoate also plays a role in cross-coupling reactions in organic chemistry. A study described the meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template, which showed the significance of methyl 3-aminopropanoate in enhancing the cross-coupling of C–H bonds with organoborons (L. Wan et al., 2013).
Nonlinear Optics Applications
In the field of nonlinear optics, methyl 3-aminopropanoate is utilized in molecular organic crystals. Its nonlinear efficiency is influenced by molecular hyperpolarizability and crystalline geometry, which are essential for three-wave-mixing and electrooptic effects (J. Zyss, 1984).
Enzymatic Resolution in Biocatalysis
Methyl 3-aminopropanoate derivatives have been subject to enzymatic resolution using lipase B from Candida antarctica. This process yielded optically pure enantiomers, demonstrating its application in the field of biocatalysis (J. Escalante, 2008).
Catalytic C-H Arylation in Medicinal Sciences
In medicinal sciences, methyl 3-aminopropanoate is used in the arylation of aliphatic aldehydes, showing its significance in organic chemistry and potential applications in medicinal science (Ke-Fang Yang et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPYDBYUEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194322 | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminopropanoate | |
CAS RN |
4138-35-6 | |
| Record name | Methyl beta-alanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can methyl 3-aminopropanoate be used as a starting material for synthesizing more complex molecules?
A1: Yes, methyl 3-aminopropanoate serves as a versatile building block in organic synthesis. [] For instance, it can be employed in the synthesis of chiral β3-amino esters via an iridium-catalyzed asymmetric allylation reaction followed by a 2-aza-Cope rearrangement. [] This method allows for the introduction of a versatile alkene group, further expanding its synthetic utility.
Q2: Are there any established methods to synthesize peptides incorporating derivatives of 3-aminopropanoic acid?
A2: Yes, researchers have successfully synthesized β-peptides containing derivatives of 3-aminopropanoic acid, specifically 2,2- and 3,3-dimethyl derivatives. [] These derivatives are readily synthesized from starting materials like 3-methylbut-2-enoic acid and Boc-protected methyl 3-aminopropanoate. [] The coupling of these amino acids to form peptides is achieved using established methods for β-peptide synthesis. []
Q3: What unique structural features have been observed in peptides containing 2,2- or 3,3-dimethyl derivatives of 3-aminopropanoic acid?
A3: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed a distinct structural motif in a synthesized tripeptide composed of 2,2-dimethyl derivatives of 3-aminopropanoic acid. [] This tripeptide forms a ten-membered H-bonded ring structure, proposed as a potential turn-forming motif in β-peptides. [] This discovery holds significance for designing β-peptides with specific secondary structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)
![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)
![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)




![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)